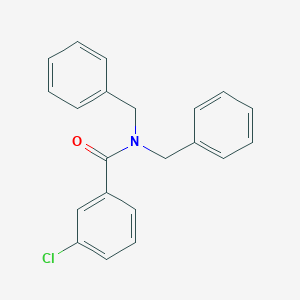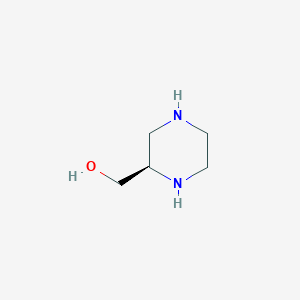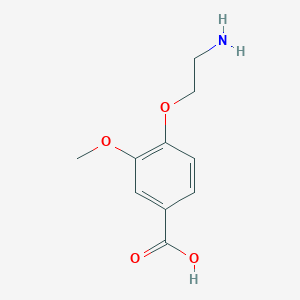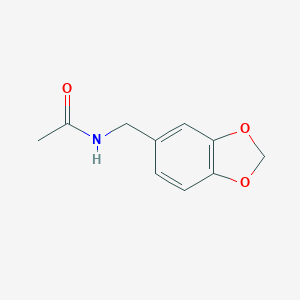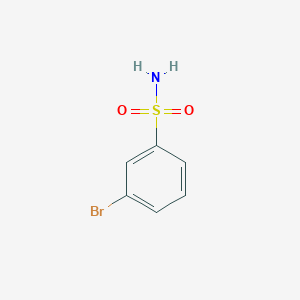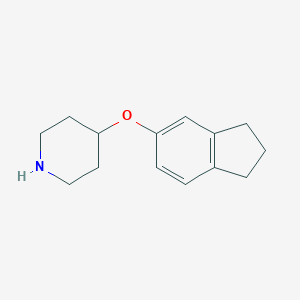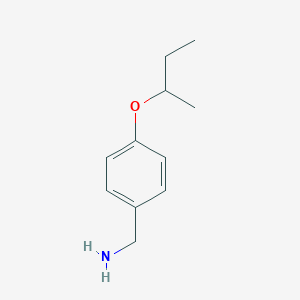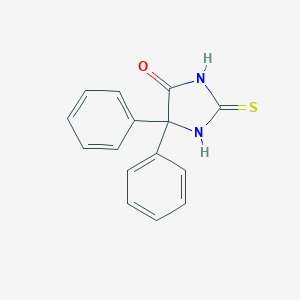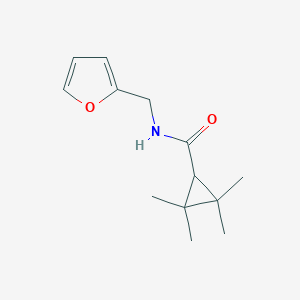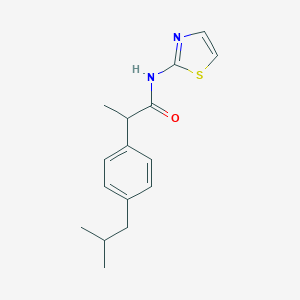
4-异丙基-2-硝基苯胺
概述
描述
4-Isopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H12N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Isopropyl-2-nitroaniline involves a reaction with water and potassium carbonate in methanol . The reaction mixture is stirred at room temperature for 18 hours . The residue is then subjected to silica gel chromatography to yield 4-Isopropyl-2-nitroaniline .
Molecular Structure Analysis
The molecular structure of 4-Isopropyl-2-nitroaniline consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 .
Physical And Chemical Properties Analysis
4-Isopropyl-2-nitroaniline is a solid at room temperature . It has a molecular weight of 180.21 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .
科学研究应用
环境影响和生物降解
4-异丙基-2-硝基苯胺在环境科学领域得到研究,特别是其降解特性和从废水中去除的情况。例如,顾等人(2016年)研究了4-异丙基苯胺在模拟好氧污水处理系统中的降解特性,发现异丙基等功能团对苯胺类化合物的生物降解产生积极影响(Gu et al., 2016)。同样,Khalid等人(2009年)确定了能够在好氧条件下生物降解4-硝基苯胺的细菌文化,这是4-异丙基-2-硝基苯胺的类似物,表明生物处理方法在从废水中去除这类化合物方面具有潜力(Khalid et al., 2009)。
催化活性和还原
研究还集中在涉及硝基苯胺化合物的催化活性上。例如,Farooqi等人(2019年)使用聚合物微凝胶对4-硝基苯胺进行催化还原,这是与4-异丙基-2-硝基苯胺相关的化合物,展示了在催化过程中使用这种系统的潜力(Farooqi et al., 2019)。
吸附和从水中去除
在材料科学领域,已经进行了关于开发高效纳米吸附剂以去除水中硝基苯胺化合物的研究。Mahmoud等人(2016年)合成了一种纳米吸附剂,用于从水溶液中去除4-硝基苯胺,这与4-异丙基-2-硝基苯胺在结构上相似,突显了这类材料在水净化过程中的有效性(Mahmoud等人,2016年)。
光催化降解
硝基苯胺化合物的光催化降解也是研究的课题。Gautam等人(2005年)研究了紫外辐射下4-硝基苯胺的光催化降解,为涉及类似化合物的环境修复方法提供了见解(Gautam et al., 2005)。
检测和传感应用
还进行了关于硝基苯胺化合物传感器的研究。Chen等人(2012年)研究了修饰电极用于检测硝基苯胺异构体的方法,这可能对检测4-异丙基-2-硝基苯胺具有影响(Chen et al., 2012)。
安全和危害
4-Isopropyl-2-nitroaniline is considered hazardous . If inhaled, the victim should be moved into fresh air . If it comes into contact with skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If it comes into contact with eyes, they should be rinsed with pure water for at least 15 minutes .
Relevant Papers
The relevant papers on 4-Isopropyl-2-nitroaniline include studies on the synthesis of anilines , a critical review on the chemical reduction of nitroaniline , and safety data sheets .
作用机制
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and proteins in the body .
Mode of Action
Nitroanilines are known to undergo a series of reactions, including nitration and conversion from the nitro group to an amine . The nitro group in 4-Isopropyl-2-nitroaniline can have a negative mesomeric effect, which can affect its interaction with its targets .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their ability to interact with different enzymes and proteins .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties can affect the compound’s bioavailability and its overall effect in the body.
Result of Action
Nitroanilines, in general, can induce intrinsic apoptosis by increasing the ratio of bax/bcl-2 expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Isopropyl-2-nitroaniline. For instance, in aerobic sewage treatment plants, biodegradation rather than absorption or volatilization was found to be the main removal process of aromatic amines . This suggests that environmental conditions can affect the fate and behavior of 4-Isopropyl-2-nitroaniline.
属性
IUPAC Name |
2-nitro-4-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXKBHDWJBOCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371536 | |
| Record name | 4-Isopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-nitroaniline | |
CAS RN |
63649-64-9 | |
| Record name | 4-Isopropyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of nitrate in water impact the UV degradation of the herbicide Isoproturon during drinking water treatment?
A1: The research indicates that the presence of nitrate during UV treatment of water containing Isoproturon can lead to the formation of nitrated byproducts, including 4-Isopropyl-2-nitroaniline. [] This occurs specifically when using a UV source that also generates ozone (185/254 nm Hg lamp). The formation of these byproducts is attributed to the interaction of nitrate with the UV radiation, leading to the generation of reactive nitrogen species that can then react with Isoproturon. This highlights a potential drawback of using ozone-generating UV lamps for treating nitrate-rich water sources, as it can result in the formation of potentially harmful nitrated byproducts.
Q2: What analytical techniques were used to identify and characterize 4-Isopropyl-2-nitroaniline as a byproduct of Isoproturon degradation?
A2: While the paper primarily focuses on the degradation kinetics of Isoproturon and does not delve into the specific analytical techniques employed, it does mention that the yellow coloration of the irradiated solution was attributed to the formation of 4-Isopropyl-2-nitroaniline and another nitrated product. [] This suggests that techniques like UV-Vis spectrophotometry might have been used to initially observe the characteristic absorption of the nitroaromatic byproduct. Further confirmation and structural characterization likely involved techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



